(S)-BAY 73-6691 is a selective inhibitor of phosphodiesterase-9A, an enzyme predominantly expressed in the brain. This compound was developed by Bayer as a potential therapeutic agent for Alzheimer's disease, aiming to enhance cognitive functions by modulating intracellular signaling pathways associated with glutamate neurotransmission. The inhibition of phosphodiesterase-9A is expected to prolong the effects of cyclic guanosine monophosphate, thereby improving memory and learning processes, which are often impaired in neurodegenerative conditions .
(S)-BAY 73-6691 is classified as a phosphodiesterase inhibitor, specifically targeting the phosphodiesterase-9A subtype. Its chemical structure can be represented by the formula and has a molar mass of approximately 356.73 g/mol . The compound's development was based on structure-based drug design principles, utilizing computational methods to optimize its binding affinity and selectivity for the target enzyme .
The synthesis of (S)-BAY 73-6691 involves several key steps, primarily utilizing the Mitsunobu reaction and subsequent modifications. Initial reactions include the coupling of Boc-protected 2-aminoethanol with substituted phenols, followed by deprotection and reaction with a specific pyrazolo[3,4-d]pyrimidinone derivative .
The molecular structure of (S)-BAY 73-6691 can be elucidated through various spectroscopic techniques. The compound features a complex arrangement that allows for specific interactions with the phosphodiesterase-9A enzyme.
(S)-BAY 73-6691 undergoes specific chemical reactions primarily related to its role as an inhibitor. The compound's mechanism involves binding to the active site of phosphodiesterase-9A, preventing the hydrolysis of cyclic guanosine monophosphate.
The mechanism by which (S)-BAY 73-6691 exerts its effects involves enhancing glutamate signaling through inhibition of phosphodiesterase-9A. This leads to increased levels of cyclic guanosine monophosphate, which is crucial for synaptic plasticity and memory formation.
(S)-BAY 73-6691 possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
The primary application of (S)-BAY 73-6691 lies in scientific research focused on neuropharmacology and cognitive enhancement. Its role as a selective phosphodiesterase inhibitor makes it a valuable tool for studying the mechanisms underlying memory and learning processes.
Phosphodiesterase 9 (PDE9) is a cGMP-specific hydrolase distinguished by its exceptionally high affinity for cGMP (Km = 70–170 nM), the lowest among all PDE isoforms [1] [10]. This enzyme regulates spatial and temporal dynamics of cyclic guanosine monophosphate (cGMP), a critical second messenger in neuronal signaling cascades. Upon generation by soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC), cGMP activates protein kinase G (PKG), which phosphorylates downstream targets including the cAMP-response element binding protein (CREB). CREB-mediated gene expression governs neuroplasticity, synaptic strength, and long-term memory consolidation [3] [7]. PDE9A isoforms are densely expressed in brain regions critical for cognition—particularly the hippocampus, neocortex, striatum, and cerebellum—where they hydrolyze cGMP to terminate signaling [1] [5] [9]. This anatomical distribution positions PDE9 as a pivotal modulator of neurocognitive pathways.
Table 1: Key PDE Families Modulating Neuronal cGMP/cAMP
PDE Family | Substrate Specificity | Primary Brain Localization | Relevance to Cognitive Function |
---|---|---|---|
PDE4 | cAMP-specific | Cortex, Hippocampus | Memory formation, neuroinflammation |
PDE5 | cGMP-specific | Limited CNS expression | Less explored for CNS cognition |
PDE9 | cGMP-specific | Hippocampus, Cortex, Striatum | Synaptic plasticity, memory |
PDE10 | Dual (cAMP/cGMP) | Striatum | Motor control, executive function |
Data synthesized from [1] [3] [9]
Dysregulation of the cGMP-PKG-CREB axis is implicated in the pathophysiology of Alzheimer's disease (AD), schizophrenia, and age-related cognitive decline. In AD models, amyloid-β (Aβ) oligomers disrupt nitric oxide (NO)-sGC signaling, reducing cGMP availability and impairing CREB phosphorylation. This deficit correlates with synaptic loss and memory failure [3] [6] [7]. Similarly, schizophrenia involves glutamatergic hypofunction via N-methyl-D-aspartate receptor (NMDAR) deficits, which dampen cGMP production and weaken cortical-hippocampal circuitry supporting cognition [9]. PDE9 inhibition elevates neuronal cGMP, restoring downstream signaling without directly amplifying upstream excitotoxicity risks. Preclinical evidence indicates cGMP augmentation:
Table 2: Cognitive Domains Modulated by PDE9 Inhibition in Rodent Models
Cognitive Domain | Behavioral Assay | Effect of PDE9 Inhibition | Proposed Mechanism |
---|---|---|---|
Short-term memory | Social recognition test | Prolonged memory retention | Enhanced hippocampal cGMP |
Spatial learning | Morris water maze | Faster acquisition, improved recall | LTP facilitation in CA1 |
Executive function | T-maze spontaneous alternation | Reversal of MK-801-induced deficits | Restored NMDAR-cGMP coupling |
Object recognition memory | Novel object recognition | Attenuated scopolamine-induced forgetting | Increased cortical CREB phosphorylation |
(S)-BAY 73-6691 (1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one) emerged in 2004 as the first potent and selective PDE9 inhibitor reported, marking a milestone in targeting cGMP signaling for CNS disorders [1] [5]. Its discovery followed the cloning of human PDE9A in 1998, which revealed unique kinetic properties among PDEs [10]. The compound features a [6.6] bicyclic core with an ortho-chlorophenyl group and chiral trifluoromethylpropyl side chain, enabling optimal occupancy of PDE9A's catalytic pocket. Key pharmacodynamic attributes include:
Mechanistically, (S)-BAY 73-6691 binds PDE9A's catalytic domain via hydrogen bonding to Gln-453 and π-π stacking with Phe-441, stabilizing cGMP [10]. In vivo, it rescued Aβ-induced oxidative stress and memory deficits in rodent AD models, restoring hippocampal CREB activation and synaptic protein expression [2] [6]. These properties validated PDE9 inhibition as a compelling strategy for neurocognitive disorders.
Table 3: Molecular Interactions of (S)-BAY 73-6691 with PDE9A
Structural Element | Binding Interaction | Functional Consequence |
---|---|---|
Pyrazolopyrimidin-4-one core | H-bond with Gln-453; π-stacking with Phe-441 | Blocks cGMP access to catalytic metal ions |
Ortho-chlorophenyl group | Hydrophobic interaction with Leu-420 | Anchors compound in Q-pocket |
(R)-Trifluoromethylpropyl chain | Van der Waals contacts with Val-326, Ile-338 | Enhances selectivity over PDE1 and PDE5 |
Structural data from [10]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7